molecular formula C27H30FN3O4 B12134051 1'-[3-(dimethylamino)propyl]-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[3-(dimethylamino)propyl]-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Katalognummer: B12134051
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: DCWBPCPSUZCILS-FCQUAONHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-[3-(dimethylamino)propyl]-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including a dimethylamino group, a fluoro-substituted benzoyl group, and a hydroxy group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(dimethylamino)propyl]-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic synthesis. The process may start with the preparation of the indole and pyrrole precursors, followed by the formation of the spirocyclic core through cyclization reactions. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Spirocyclization: The spirocyclic structure can be formed through intramolecular cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Modifications: Introduction of the dimethylamino, fluoro-substituted benzoyl, and hydroxy groups can be achieved through various substitution and addition reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and scalability. This often includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1’-[3-(dimethylamino)propyl]-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino and fluoro-substituted benzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Studies: Used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Engineering: Used in the design of new chemical processes and products.

Wirkmechanismus

The mechanism of action of 1’-[3-(dimethylamino)propyl]-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[indole-pyrrole] Derivatives: Compounds with similar spirocyclic structures.

    Fluoro-substituted Benzoyl Compounds: Compounds with similar benzoyl groups.

    Dimethylamino Substituted Compounds: Compounds with similar dimethylamino groups.

Uniqueness

1’-[3-(dimethylamino)propyl]-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C27H30FN3O4

Molekulargewicht

479.5 g/mol

IUPAC-Name

(4'E)-1'-[3-(dimethylamino)propyl]-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H30FN3O4/c1-5-13-30-21-10-7-6-9-19(21)27(26(30)35)22(23(32)18-12-11-17(2)20(28)16-18)24(33)25(34)31(27)15-8-14-29(3)4/h6-7,9-12,16,32H,5,8,13-15H2,1-4H3/b23-22-

InChI-Schlüssel

DCWBPCPSUZCILS-FCQUAONHSA-N

Isomerische SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCCN(C)C

Kanonische SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.